molecular formula C9H13BrN2 B6253201 5-bromo-2-[(dimethylamino)methyl]aniline CAS No. 741994-10-5

5-bromo-2-[(dimethylamino)methyl]aniline

Cat. No.: B6253201
CAS No.: 741994-10-5
M. Wt: 229.12 g/mol
InChI Key: DDPRKTNECGOQCA-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 5-Bromo-2-[(dimethylamino)methyl]aniline (C₉H₁₃BrN₂) is a brominated aniline derivative featuring a dimethylamino-methyl (-CH₂N(CH₃)₂) substituent at the 2-position and a bromine atom at the 5-position of the benzene ring. This compound exhibits a molecular weight of 241.12 g/mol, with a topological polar surface area (TPSA) of 38.5 Ų, indicating moderate hydrogen-bonding capacity . The dimethylamino group imparts basicity, while the bromine atom influences electronic effects and steric bulk.

Applications
This compound serves as a key intermediate in organic synthesis, particularly in pharmaceutical and materials science research. Its structural versatility enables participation in cross-coupling reactions, cyclizations, and as a precursor for bioactive molecules .

Properties

CAS No.

741994-10-5

Molecular Formula

C9H13BrN2

Molecular Weight

229.12 g/mol

IUPAC Name

5-bromo-2-[(dimethylamino)methyl]aniline

InChI

InChI=1S/C9H13BrN2/c1-12(2)6-7-3-4-8(10)5-9(7)11/h3-5H,6,11H2,1-2H3

InChI Key

DDPRKTNECGOQCA-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=C(C=C(C=C1)Br)N

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-[(dimethylamino)methyl]aniline typically involves the following steps:

    Bromination: Starting with 2-[(dimethylamino)methyl]aniline, bromination is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination at the desired position.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to large-scale production with high purity.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the nitro group (if present) can be achieved using reducing agents such as sodium borohydride or catalytic hydrogenation.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in solvents such as ethanol or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol, or hydrogen gas with a palladium catalyst.

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include various substituted anilines.

    Oxidation Products: Quinones or other oxidized aromatic compounds.

    Reduction Products: Amines or other reduced derivatives.

Scientific Research Applications

Chemistry: 5-Bromo-2-[(dimethylamino)methyl]aniline is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of dyes, pigments, and polymers.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its structural features make it a candidate for designing molecules with biological activity, such as enzyme inhibitors or receptor modulators.

Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which 5-bromo-2-[(dimethylamino)methyl]aniline exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dimethylaminomethyl group can enhance the compound’s ability to cross cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Electronic Effects

5-Bromo-2-methylaniline (C₇H₈BrN)
  • Structure: Lacks the dimethylamino group, featuring only a methyl substituent at the 2-position.
  • Properties : Lower molecular weight (186.05 g/mol) and reduced basicity compared to the target compound. The absence of the tertiary amine diminishes solubility in polar solvents .
  • Applications : Primarily used in dye synthesis and as a building block for halogenated intermediates.
5-Bromo-2-(trifluoromethyl)aniline (C₇H₅BrF₃N)
  • Structure : Contains a strong electron-withdrawing trifluoromethyl (-CF₃) group at the 2-position.
  • Properties : The -CF₃ group reduces electron density on the aromatic ring, decreasing reactivity in electrophilic substitutions. Boiling point: 84–86°C at 5 Torr; density: 1.712 g/cm³ .
  • Applications : Utilized in agrochemicals and fluorinated drug candidates.

Functional Group Variations

5-Bromo-2-[2-(dimethylamino)ethoxy]aniline (C₁₀H₁₅BrN₂O)
  • Structure : Incorporates an ethoxy linker (-OCH₂CH₂N(CH₃)₂) instead of a direct methyl group.
  • Properties : Increased TPSA (45.1 Ų) due to the ether oxygen, enhancing hydrophilicity. Molecular weight: 259.14 g/mol .
  • Applications : The ethoxy bridge improves pharmacokinetic properties in drug design, enabling better membrane permeability.
5-Bromo-2-(4-methylpiperazin-1-yl)aniline
  • Structure : Features a piperazine ring at the 2-position, introducing a secondary amine.
  • Properties: Higher molecular weight and basicity compared to the dimethylamino derivative. The piperazine moiety enhances binding to biological targets like WDR5 proteins .
  • Applications : Investigated in cancer research as protein degraders.

Halogen and Heteroatom Modifications

5-Bromo-4-iodo-2-methylaniline (C₇H₇BrIN)
  • Structure : Contains bromine (5-position) and iodine (4-position) substituents.
  • Properties : The iodine atom increases molecular weight (327.95 g/mol) and polarizability, influencing crystal packing via halogen bonding. Weak N–H⋯N hydrogen bonds stabilize the crystal lattice .
  • Applications : Intermediate for fluorescent spirosilabifluorene derivatives.
4-Bromo-5-fluoro-2-methylaniline (C₇H₇BrFN)
  • Structure : Bromine (4-position) and fluorine (5-position) substituents.
  • Properties : Fluorine’s electronegativity reduces electron density at the 5-position, directing electrophilic attacks to the 2- and 6-positions. Molecular weight: 204.04 g/mol .
  • Applications : Used in synthesizing fluorinated bioactive molecules.

Complex Derivatives

5-Bromo-2-[2-(methylanilino)ethoxy]aniline (C₁₅H₁₇BrN₂O)
  • Structure: Combines an ethoxy linker and a methylanilino group (-NH-C₆H₄-CH₃).
  • Properties : Bulky substituent increases steric hindrance, reducing reaction rates in nucleophilic substitutions. Molecular weight: 321.21 g/mol .
  • Applications : Explored in materials science for liquid crystal development.
5-Bromo-2-[(2,4-dimethylphenyl)sulfanyl]aniline (C₁₄H₁₄BrNS)
  • Structure : Sulfanyl (-S-) group linked to a 2,4-dimethylphenyl ring.
  • Molecular weight: 308.24 g/mol .
  • Applications : Candidate for NLO materials in photonic devices.

Data Table: Key Comparative Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Notable Properties Applications
5-Bromo-2-[(dimethylamino)methyl]aniline C₉H₁₃BrN₂ 241.12 Br (5), -CH₂N(CH₃)₂ (2) Moderate basicity, TPSA=38.5 Ų Pharmaceutical intermediates
5-Bromo-2-methylaniline C₇H₈BrN 186.05 Br (5), -CH₃ (2) Low solubility in polar solvents Dye synthesis
5-Bromo-2-(trifluoromethyl)aniline C₇H₅BrF₃N 240.02 Br (5), -CF₃ (2) Electron-deficient ring, bp=84–86°C (5 Torr) Fluorinated agrochemicals
5-Bromo-2-[2-(dimethylamino)ethoxy]aniline C₁₀H₁₅BrN₂O 259.14 Br (5), -OCH₂CH₂N(CH₃)₂ (2) Enhanced hydrophilicity, TPSA=45.1 Ų Drug design
5-Bromo-4-iodo-2-methylaniline C₇H₇BrIN 327.95 Br (5), I (4), -CH₃ (2) Halogen bonding, stable crystal structure Fluorescent materials

Biological Activity

5-Bromo-2-[(dimethylamino)methyl]aniline is an organic compound that has garnered attention in pharmacological research due to its potential biological activity. This compound features a bromine atom and a dimethylamino group, which contribute to its unique chemical properties and interactions with biological systems. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9_9H12_12BrN. Its structural features include:

  • Bromine Atom : Enhances electrophilicity, allowing for interactions with nucleophiles in biological systems.
  • Dimethylamino Group : Increases solubility and potential interactions with receptors and enzymes.

Table 1: Structural Features of this compound

ComponentDescription
Molecular FormulaC9_9H12_12BrN
Functional GroupsBromine, Dimethylamino
SolubilitySoluble in organic solvents

Interaction with Serotonin Transporters

Research has indicated that compounds similar to this compound can interact with serotonin transporters (SERT), which play a crucial role in mood regulation and are targets for various antidepressants. The binding affinity of these compounds to SERT can significantly influence their potential as therapeutic agents.

Mechanism of Action : The compound likely interacts with the serotonin transporter through competitive inhibition, altering serotonin reuptake in the synaptic cleft.

Case Studies and Research Findings

  • Pharmacological Studies :
    • A study explored the binding affinity of various aniline derivatives, including this compound, demonstrating significant interaction with SERT compared to other compounds .
    • In vitro assays showed that modifications on the phenyl rings influenced binding affinity, suggesting a structure-activity relationship (SAR) that could be exploited for drug development .
  • Toxicological Assessment :
    • Toxicity studies have indicated that while some derivatives exhibit therapeutic potential, they may also pose risks for cytotoxicity at higher concentrations . This highlights the necessity for careful dose optimization in therapeutic applications.
  • Comparative Analysis :
    • A comparative study of structurally similar compounds revealed that variations in substituents significantly affect biological activity. For instance, compounds with iodine substitutions showed higher affinities for SERT than those with bromine .

Table 2: Comparative Binding Affinity of Related Compounds

Compound NameBinding Affinity (IC50)Notes
This compoundTBDModerate affinity for SERT
2-(2-(Dimethylaminomethyl)-4-Iodophenylthio)anilineHigherIncreased selectivity
2-(Dimethylaminomethyl)-4-FluorophenylthioEnhancedImproved metabolic stability

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